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molecular formula C10H8FN B1300231 1-(4-Fluorophenyl)pyrrole CAS No. 81329-31-9

1-(4-Fluorophenyl)pyrrole

Cat. No. B1300231
M. Wt: 161.18 g/mol
InChI Key: YMAPGGZDHAHLGN-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

4-Fluoroaniline (100 g) and 2,5-dimethoxytetrahydrofuran (124.9 g) were added to acetic acid (500 ml) and the mixture was stirred at a refluxing temperature for 1 h. After cooling to room temperature, the reaction mixture was added to water (2.5 Liters) and the mixture was stirred further for 30 min. The precipitated crystals were recrystallized from a mixed solvent of methanol-acetone (ratio=2:1) to give 1-(4-fluorophenyl)pyrrole (156 g), melting point: 57–58° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
124.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.CO[CH:11]1[CH2:15][CH2:14][CH:13](OC)O1.C(O)(=O)C>O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH:11]=[CH:15][CH:14]=[CH:13]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
124.9 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a refluxing temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred further for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were recrystallized from a mixed solvent of methanol-acetone (ratio=2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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